5-Methyl-2,4-dinitroaniline
Overview
Description
5-Methyl-2,4-dinitroaniline is an organic compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) and an aniline group (-NH2) attached to a benzene ring. The methyl group (-CH3) at the 5-position further distinguishes this compound. Dinitroanilines are widely used in various industrial applications, including as intermediates in the synthesis of dyes, pigments, and herbicides .
Scientific Research Applications
5-Methyl-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Employed in the production of herbicides and pesticides due to its ability to inhibit plant growth
Mechanism of Action
Dinitroanilines are microtubule inhibitors, targeting tubulin proteins in plants and protists . They act specifically on tubulin proteins and inhibit shoot and root growth of plants . Exposure to trifluralin and oryzalin causes inhibition of Ca2+ transport mechanisms at the plasmatic membrane, suggesting that the anti-MT properties are related to deregulation of cytoplasmatic Ca2+ levels .
Safety and Hazards
Dinitroanilines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are blood, hematopoietic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2,4-dinitroaniline can be synthesized through several methods. One common approach involves the nitration of 5-methylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration reactors. These reactors are designed to handle the exothermic nature of the nitration reaction and ensure efficient mixing of reactants. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-).
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Major Products Formed
Reduction: 5-Methyl-2,4-diaminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 5-Methyl-2,4-dinitrobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Uniqueness
5-Methyl-2,4-dinitroaniline is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its effectiveness as an herbicide compared to other dinitroanilines .
Properties
IUPAC Name |
5-methyl-2,4-dinitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEHKQSJODTTDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200643 | |
Record name | Benzenamine, 4,6-dinitro-3-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-27-6 | |
Record name | 5-Methyl-2,4-dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5267-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Toluidine, 4,6-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,6-dinitro-3-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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